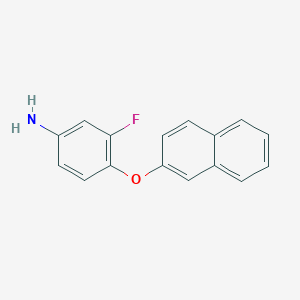

3-Fluoro-4-(2-naphthyloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-naphthyloxy)aniline, also known by its abbreviated name, FONA, is an aromatic organic compound with the chemical formula C16H12FNO . It is a yellow crystalline solid and is primarily used in the field of materials science, with some applications in biological research.

Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-(2-naphthyloxy)aniline is C16H12FNO . Its molecular weight is 253.27 g/mol .Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis of Novel 1,4-Naphthoquinone Derivatives

The synthesis of 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone highlights the formation of novel compounds. These derivatives are synthesized by initially preparing 2-chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone, which is further reacted with various fluoro-substituted anilines. This process demonstrates the chemical versatility and potential applications of fluoroaniline derivatives in creating novel chemical entities (Leyva et al., 2015).

Catalytic Synthesis of Arylamides

The catalytic method for synthesizing arylamides of 3-hydroxy-2-naphthoic acid, a compound widely used in producing organic azo pigments, medicines, and pesticides, highlights the significance of fluoroaniline derivatives in industrial applications. This study emphasizes the effectiveness of new catalysts in the synthesis, showing the integral role of fluoroaniline derivatives in chemical manufacturing (Shteinberg, 2022).

Electrochemical Applications

Electrochemical Behavior and Polymerization

The electrochemical behavior of fluoro-substituted aniline monomers, including 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, has been thoroughly studied. The research indicates the potential of these compounds in creating soluble polymers through electrochemical polymerization, showcasing their utility in material science and conductivity applications. The study's findings on imparting conductivity to polyfluoroanilines via iodine doping are particularly notable, suggesting significant implications for electronic materials (Cihaner & Önal, 2002).

Optical Limiting Applications

The research on linear and nonlinear optical properties of fluoroaniline derivatives, specifically 3‑chloro 4-fluoro aniline, uncovers their potential in optical limiting applications. The study elaborates on the molecule's structural features, like π-conjugations and hyperconjugations, contributing to its nonlinearity, making it a candidate for use in optical devices and as a therapeutic agent due to its interaction with target proteins (George et al., 2021).

Pharmaceutical and Therapeutic Research

Spectroscopic Analysis in Pharmaceutical Research

The computational study on the spectroscopic properties of the aniline family, including 3-chloro-4-fluoro-aniline, provides valuable insights. The research, which uses density functional theory to predict structural and spectroscopic properties, is particularly relevant in designing and understanding pharmaceutical compounds. This highlights the role of fluoroaniline derivatives in aiding pharmaceutical research and development (Aziz et al., 2018).

properties

IUPAC Name |

3-fluoro-4-naphthalen-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQZMPXOQJNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270186 |

Source

|

| Record name | 3-Fluoro-4-(2-naphthalenyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-naphthyloxy)aniline | |

CAS RN |

937598-07-7 |

Source

|

| Record name | 3-Fluoro-4-(2-naphthalenyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(2-naphthalenyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)